molecular formula C26H27NO5 B5184427 Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5717-33-9

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5184427
CAS No.: 5717-33-9
M. Wt: 433.5 g/mol
InChI Key: YONKKIDANWWMTE-UHFFFAOYSA-N
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Description

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic 1,4-dihydropyridine (DHP) derivative with structural complexity arising from its fused bicyclic system (hexahydroquinoline core) and diverse substituents. The molecule features a 3-ethoxy-4-hydroxyphenyl group at position 4, a methyl group at position 2, a phenyl group at position 7, and a methyl ester at position 2.

Properties

IUPAC Name

methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5/c1-4-32-22-14-17(10-11-20(22)28)24-23(26(30)31-3)15(2)27-19-12-18(13-21(29)25(19)24)16-8-6-5-7-9-16/h5-11,14,18,24,27-28H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONKKIDANWWMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70386500
Record name ST50724641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5717-33-9
Record name ST50724641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70386500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the hexahydroquinoline core structure .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as citric acid can enhance the reaction efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while reduction of the carbonyl groups can yield alcohol derivatives.

Scientific Research Applications

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s closest analogs differ in substituents on the phenyl rings and ester groups. Key comparisons include:

Compound Name Substituents (Position 4) Ester Group (Position 3) Molecular Weight (g/mol) Key Structural Features
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-methoxyphenyl Methyl ester 327.37 Planar dihydropyridine ring fused with a cyclohexanone; N–H···O hydrogen bonding
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 3-hydroxyphenyl Ethyl ester 463.5 Ethyl ester enhances lipophilicity; hydroxyl group enables H-bonding
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-hydroxy-3-methoxyphenyl Cyclohexyl ester 487.59 Bulky cyclohexyl ester may reduce solubility; methoxy and hydroxyl groups for H-bonding
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (Target) 3-ethoxy-4-hydroxyphenyl Methyl ester ~443.5 (calculated) Ethoxy group increases steric bulk; hydroxyl and ethoxy enable dual H-bonding

Crystallographic and Conformational Differences

  • Ring Puckering: Analogous compounds exhibit distinct puckering in the dihydropyridine and cyclohexanone rings. For example, in methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, the dihydropyridine ring adopts a twisted boat conformation, while the cyclohexanone ring is chair-like .
  • Hydrogen Bonding : The presence of hydroxyl or methoxy groups (e.g., in ) facilitates intermolecular N–H···O and O–H···O interactions, stabilizing crystal packing. The target compound’s 3-ethoxy-4-hydroxyphenyl group may enhance H-bonding diversity compared to analogs with single substituents .

Research Findings and Implications

Physicochemical Properties

  • Stability : The hydroxyl group may increase susceptibility to oxidation, necessitating formulation studies.

Biological Activity

Methyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as Methyl Hexahydroquinoline) is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

  • Molecular Formula : C33H33NO5
  • Molecular Weight : 523.61882 g/mol
  • CAS Number : 330674-67-4

The biological activity of Methyl Hexahydroquinoline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can affect cellular functions.
  • Receptor Binding : It may bind to cellular receptors, modulating various biological responses.
  • Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential for scavenging free radicals, thus exhibiting antioxidant properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Methyl Hexahydroquinoline derivatives. For instance:

  • In vitro tests showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, specifically Escherichia coli and Bacillus subtilis .
  • A comparative study indicated that certain derivatives exhibited higher inhibitory effects than standard antibiotics .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

  • DPPH Radical Scavenging Assay : Derivatives demonstrated antioxidant activity ranging from 70% to 98%, indicating their effectiveness in neutralizing free radicals .
  • Ferric Reducing Antioxidant Power (FRAP) : Results showed that the compound could reduce ferric ions, further confirming its antioxidant capabilities.

Case Studies and Research Findings

StudyFindings
MDPI Study (2022)Reported synthesis of polyhydroquinoline derivatives with notable antibacterial and antioxidant activities .
BenchChem Study (2024)Described various chemical reactions involving Methyl Hexahydroquinoline derivatives, emphasizing their potential in drug development .
Science.gov Study (2018)Identified moderate-to-good antimicrobial activity in related compounds, suggesting a broader application for hexahydroquinoline derivatives .

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